2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
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Overview
Description
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine is a synthetic purine analog. Purine analogs are compounds that mimic the structure of purines, which are essential components of nucleic acids such as DNA and RNA. These compounds are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 3-deoxy-beta-D-ribofuranose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where 6-chloropurine is reacted with 3-deoxy-beta-D-ribofuranose under acidic conditions to form the nucleoside.
Amination: The resulting nucleoside is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the purine ring.
Hydrolysis: The glycosidic bond between the purine and the ribofuranose can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted purine analogs.
Oxidation Products: Oxidized derivatives of the purine ring.
Hydrolysis Products: Free purine base and ribofuranose.
Scientific Research Applications
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other purine analogs.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This can lead to the inhibition of cell proliferation and viral replication. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of the compound.
2-Aminopurine: A similar purine analog with an amino group at the 2-position.
3-Deoxyadenosine: A nucleoside analog with a similar ribofuranose structure.
Uniqueness
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine is unique due to its specific combination of functional groups, which allows it to interact with nucleic acids in a distinct manner. This makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXLNNNWHUKXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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